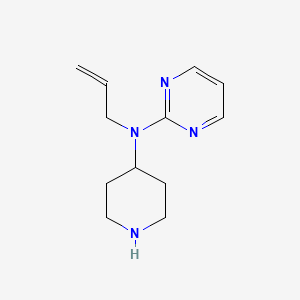

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C12H18N4 |

|---|---|

Molecular Weight |

218.30 g/mol |

IUPAC Name |

N-piperidin-4-yl-N-prop-2-enylpyrimidin-2-amine |

InChI |

InChI=1S/C12H18N4/c1-2-10-16(11-4-8-13-9-5-11)12-14-6-3-7-15-12/h2-3,6-7,11,13H,1,4-5,8-10H2 |

InChI Key |

YVSYRYGDSNMEJL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C1CCNCC1)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Allylic Carbonate-Mediated Allylation

The introduction of the allyl group to piperidin-4-amine is efficiently achieved using allylic carbonates in the presence of palladium catalysts. This method, developed in the patent EP0249145B1, avoids low yields associated with traditional allyl halides or alcohols. For instance, reacting 2,2,6,6-tetramethyl-piperidin-4-ol with di-allyl carbonate and 5% Pd/C at 110°C under nitrogen affords 1-allyl-2,2,6,6-tetramethyl-piperidinol in 75% yield with 97–98% selectivity. The mechanism involves oxidative addition of the allylic carbonate to palladium, followed by nucleophilic attack of the piperidine nitrogen and reductive elimination (Figure 1).

Key Conditions

Challenges in Stereochemical Control

Metal-mediated strategies, such as tungsten-catalyzed dihydropyridine activation, offer stereoselective pathways to piperidine derivatives. Protonation of η²-allyl tungsten complexes at C6 followed by amination at C5 generates cis-disubstituted tetrahydropyridines with >15:1 diastereomeric ratios. Oxidation of these intermediates liberates enantiomerically enriched piperidines, though scalability remains a challenge due to air-sensitive metal complexes.

Pyrimidin-2-Amine Functionalization via Nucleophilic Substitution

Chloropyrimidine Amination

The pyrimidine core is functionalized through nucleophilic substitution of 2,4-dichloropyrimidine. As demonstrated in PMC10507801, treatment with piperidin-4-amine in chloroform and triethylamine at room temperature selectively substitutes the C2 chloride, yielding N-(piperidin-4-yl)pyrimidin-2-amine in 89–95% yield. This step is critical for establishing the primary amine substrate for subsequent N-allylation.

General Procedure

Buchwald-Hartwig Coupling for Secondary Amine Formation

Introducing a second substituent (allyl) to the pyrimidin-2-amine nitrogen requires palladium-catalyzed cross-coupling. Using conditions adapted from PMC10507801, N-(piperidin-4-yl)pyrimidin-2-amine reacts with allyl bromide in the presence of Pd(OAc)₂ and XantPhos ligand to afford the target compound (Figure 2).

Optimized Conditions

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : XantPhos (10 mol%)

- Base : Cs₂CO₃

- Solvent : 1,4-Dioxane

- Temperature : 100°C, 12 hours

- Yield : 68–72%

Integrated Synthetic Routes

Sequential N-Allylation and Pyrimidine Coupling

A two-step approach combines the allylation of piperidin-4-amine followed by pyrimidine functionalization:

- Step 1 : Synthesize N-allylpiperidin-4-amine via Pd/C-catalyzed allylation (75% yield).

- Step 2 : Couple with 2-chloropyrimidine using Buchwald-Hartwig conditions (70% yield).

Overall Yield : ~52% (multiplicative).

One-Pot Tandem Strategy

Emerging methodologies explore tandem allylation and amination in a single reactor. Preliminary data suggest that Pd(OAc)₂ and XantPhos can mediate both steps, though yields remain suboptimal (45–50%) due to competing side reactions.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

HPLC analysis confirms >95% purity under ambient storage. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their modifications, and properties:

Key Observations:

- Solubility and Salt Forms: Hydrochloride salts (e.g., N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride) are common, improving aqueous solubility for pharmacological applications .

- Core Modifications: Replacing pyrimidine with thieno[3,2-d]pyrimidine () or thiopyrano[3,2-d]pyrimidine () alters electronic properties and may enhance target binding but reduces synthetic yield (18% for 22b vs. 89% for 58) .

- Substituent Effects: The allyl group in the target compound likely offers intermediate steric bulk compared to phenyl (20a) or trifluoromethylphenyl (), balancing membrane permeability and target engagement.

Biological Activity

N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, indicating the presence of multiple nitrogen atoms which may contribute to its biological properties. The compound features a pyrimidine ring linked to a piperidine moiety, along with an allyl group, which may enhance its pharmacological efficacy compared to other similar compounds.

Biological Activities

This compound has shown promising biological activities across various studies:

- Antitumor Activity : The compound has been evaluated for its potential antitumor effects. In vitro studies suggest it may inhibit the growth of cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Its structural similarity to other known kinase inhibitors suggests it could act as an ATP-competitive inhibitor .

- Antimicrobial Properties : Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial activity against various pathogens. The presence of the amino group in the pyrimidine structure enhances these properties, making this compound a candidate for further exploration in antimicrobial applications .

- Cardiotonic and Antiplasmodial Effects : Similar compounds have demonstrated cardiotonic and antiplasmodial activities, suggesting that this compound may also possess these properties, potentially leading to therapeutic applications in cardiovascular diseases and malaria treatment .

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions, including:

- Formation of the Pyrimidine Ring : Utilizing cyclocondensation reactions to construct the pyrimidine framework.

- Piperidine Incorporation : Introducing the piperidine moiety through nucleophilic substitution reactions.

- Allylation : Modifying the compound to include the allyl group, which can enhance its biological activity.

These synthetic strategies allow for the modification of the compound's structure to optimize its pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

These findings demonstrate that compounds within the same structural class as this compound can exhibit diverse and potent biological activities.

Q & A

Basic: What are the key considerations for synthesizing N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine, and how can purity be validated?

Answer:

Synthesis typically involves multi-step reactions, such as coupling piperidin-4-amine derivatives with pyrimidine precursors under controlled conditions. A common approach includes Boc-deprotection of intermediates (e.g., using TFA) followed by allylation . Key validation steps:

- Purity assessment : Use HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity, as demonstrated for analogous compounds .

- Salt formation : Monitor via 19F NMR if trifluoroacetic acid is used during purification .

- Mass spectrometry : HRMS (ESI) ensures accurate molecular weight confirmation (e.g., [M + Na]+ ion analysis) .

Advanced: How do conformational dynamics of this compound influence its biological activity?

Answer:

The piperidine ring’s chair/boat conformation and allyl group orientation can modulate binding to targets like kinases or GPCRs. Structural studies (e.g., X-ray crystallography) reveal:

- Dihedral angles : Between pyrimidine and substituent planes (e.g., 12–86° deviations) dictate spatial compatibility with binding pockets .

- Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize bioactive conformations .

- Computational modeling : MD simulations or docking (e.g., using AutoDock) can predict how allyl group rotation affects affinity for targets like tyrosine kinases .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : 1H/13C NMR identifies allyl (δ ~5–6 ppm, multiplet) and piperidine protons (δ ~2–3 ppm, m). Aromatic pyrimidine protons appear as distinct doublets (δ ~7–8.5 ppm) .

- IR spectroscopy : Peaks at ~1681 cm−1 (C=N stretch) and ~2925 cm−1 (C–H stretch) confirm core structure .

- Mass spectrometry : HRMS with <2 ppm error validates molecular formula .

Advanced: How can researchers resolve contradictory data on the compound’s solubility and stability in biological assays?

Answer:

Contradictions often arise from solvent polarity, pH, or salt forms. Strategies include:

- Solubility profiling : Test in DMSO, PBS, and cell media, using LC-MS to detect degradation products .

- Salt optimization : Compare hydrochloride vs. TFA salts for improved aqueous stability .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition under stress conditions .

Basic: What are the recommended in vitro assays to evaluate the compound’s kinase inhibition potential?

Answer:

- Kinase selectivity panels : Use ADP-Glo™ assays across a kinase library (e.g., CDK2, PTPN2) to identify targets .

- IC50 determination : Dose-response curves (0.1–10 μM range) with ATP competition, as seen in analogous pyrimidine-based inhibitors .

- Cellular assays : Measure antiproliferative effects in cancer lines (e.g., chronic myeloid leukemia) via MTT assays .

Advanced: How can computational methods guide the optimization of this compound derivatives?

Answer:

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity .

- Docking studies : Map allyl and piperidine interactions with kinase ATP-binding pockets (e.g., using PDB: 4BCG) .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon allyl-to-propargyl substitutions .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (similar to piperidine derivatives) .

- Storage : −20°C under argon to prevent oxidation of the allyl group .

- Waste disposal : Neutralize acidic salts (e.g., TFA) before aqueous disposal .

Advanced: How does the compound’s regioselectivity in nucleophilic reactions impact synthetic route design?

Answer:

The piperidine nitrogen’s nucleophilicity dictates regioselectivity during alkylation. Key insights:

- Allylation vs. acylation : Piperidine N preferentially reacts with allyl bromides over acyl chlorides under basic conditions .

- Steric effects : Bulky substituents on pyrimidine reduce yields; microwave-assisted synthesis may improve efficiency .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Answer:

- Nefextinib : A thieno-pyrimidine analog with piperidine substitution shows tyrosine kinase inhibition (IC50 ~10 nM) .

- AT-7519 : Pyrimidine-pyrrolopyridine derivatives exhibit CDK2 inhibition, highlighting the role of heterocyclic substitutions .

- N-phenylpiperidin-4-amine : Lacks allyl group, showing reduced kinase affinity but improved solubility .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

- Crystallization control : Use polymorph screening (e.g., via XRPD) to ensure consistent salt forms .

- DoE optimization : Vary temperature, solvent polarity, and stoichiometry to identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.